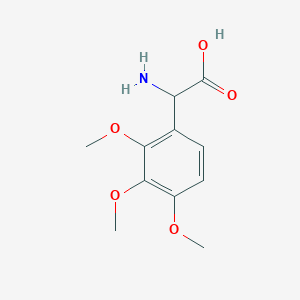
Amino-(2,3,4-trimethoxy-phenyl)-acetic acid
説明
Amino-(2,3,4-trimethoxy-phenyl)-acetic acid, commonly known as TMPA, is a small organic molecule that has been studied extensively in the scientific community. It is a derivative of the amino acid phenylalanine, and is considered to be an important building block in organic chemistry. TMPA has been used in a variety of scientific applications, including synthesis, drug development, and research into biochemical and physiological effects. In
科学的研究の応用
Another study reported the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Application: Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used for the construction of biaryl motifs in drugs like Losartan .
- Method: The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Results: More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
- Application: Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Method: The stability of these compounds in water is a concern, as they are only marginally stable. The kinetics of hydrolysis is dependent on the substituents in the aromatic ring and the pH .
- Results: The rate of reaction is considerably accelerated at physiological pH, which is important when considering these boronic pinacol esters for pharmacological purposes .
- Application: The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .
- Method: The process involves the reduction of alkyl boronic esters .
- Results: This process is still being investigated and could potentially lead to new methods in organic synthesis .
Suzuki–Miyaura Coupling
Drug Design and Delivery
Protodeboronation of Pinacol Boronic Esters
- Application: Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used for the construction of biaryl motifs in drugs like Losartan .
- Method: The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Results: More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
- Application: Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Method: The stability of these compounds in water is a concern, as they are only marginally stable. The kinetics of hydrolysis is dependent on the substituents in the aromatic ring and the pH .
- Results: The rate of reaction is considerably accelerated at physiological pH, which is important when considering these boronic pinacol esters for pharmacological purposes .
- Application: The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .
- Method: The process involves the reduction of alkyl boronic esters .
- Results: This process is still being investigated and could potentially lead to new methods in organic synthesis .
Suzuki–Miyaura Coupling
Drug Design and Delivery
Protodeboronation of Pinacol Boronic Esters
特性
IUPAC Name |
2-amino-2-(2,3,4-trimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-7-5-4-6(8(12)11(13)14)9(16-2)10(7)17-3/h4-5,8H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESILKOTGOKBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(C(=O)O)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407698 | |
| Record name | AMINO-(2,3,4-TRIMETHOXY-PHENYL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-(2,3,4-trimethoxy-phenyl)-acetic acid | |
CAS RN |
500696-02-6 | |
| Record name | AMINO-(2,3,4-TRIMETHOXY-PHENYL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



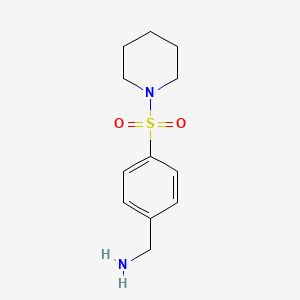

![Methyl 6-[(aminocarbonothioyl)amino]hexanoate](/img/structure/B1366134.png)
![2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid](/img/structure/B1366148.png)
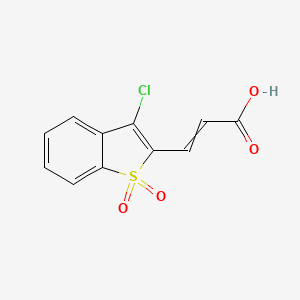



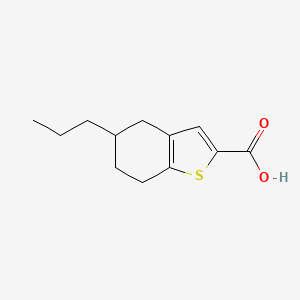
![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)
![2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1366184.png)

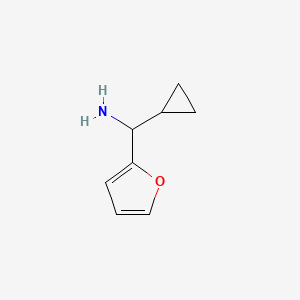
![2-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1366192.png)